3-(3-Fluorophenyl)-2-methylbenzoic acid
Overview
Description
3-(3-Fluorophenyl)-2-methylbenzoic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 3-fluorotoluene is reacted with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.
Another method involves the Suzuki-Miyaura cross-coupling reaction. In this approach, 3-fluorophenylboronic acid is coupled with 2-methylbenzoic acid using a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound often involves large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: The major products include 3-(3-fluorophenyl)-2-methylbenzaldehyde and this compound derivatives.
Reduction: The major products are 3-(3-fluorophenyl)-2-methylbenzyl alcohol and 3-(3-fluorophenyl)-2-methylbenzaldehyde.
Substitution: Products vary depending on the substituent introduced, such as 3-(3-bromophenyl)-2-methylbenzoic acid.
Scientific Research Applications
3-(3-Fluorophenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. The exact pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: Similar in structure but lacks the methyl group on the benzene ring.
2-Methylbenzoic acid: Lacks the fluorine atom on the benzene ring.
3-Fluorobenzoic acid: Lacks the methyl group on the benzene ring.
Uniqueness
3-(3-Fluorophenyl)-2-methylbenzoic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring
Properties
IUPAC Name |
3-(3-fluorophenyl)-2-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-12(6-3-7-13(9)14(16)17)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCZMGCETQNGMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673474 | |
Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214387-47-9 | |
Record name | 3′-Fluoro-2-methyl[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214387-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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